
Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride
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Overview
Description
Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is a chemical compound that features a benzyl group attached to a pyrrolidine ring via an ethyl carbamate linkageThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-(pyrrolidin-1-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride, with the molecular formula C14H20N2O2, is characterized by its unique pyrrolidine ring structure. This structural feature contributes to its biological activity and potential therapeutic uses.
Antiviral Activity
Recent studies have investigated the compound's efficacy against respiratory syncytial virus (RSV). This compound has shown potential as an antiviral agent, particularly through modifications that enhance its interaction with viral proteins. For instance, compounds derived from this structure demonstrated significant anti-RSV activity, suggesting that structural adjustments can lead to improved pharmacological profiles .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Its pyrrolidine moiety is associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research indicates that similar compounds have been effective in modulating neurotransmitter systems, which warrants further exploration of this compound in this context .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of benzyl chloroformate with pyrrolidine derivatives. The synthesis process is crucial as it allows for the creation of derivatives that can enhance biological activity or alter pharmacokinetic properties.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Product |
---|---|---|
1 | Benzyl chloroformate + Pyrrolidine | Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate |
2 | Hydrochloric acid treatment | This compound |
Pharmacological Studies
Pharmacological evaluations have shown that this compound exhibits significant biological activities, including:
- Cytotoxicity : Studies indicate varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives of this compound exhibited EC50 values in the sub-nanomolar range against RSV, indicating strong antiviral potential . Structural modifications were shown to enhance binding affinity to viral proteins.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotection revealed that compounds similar to this compound could mitigate neuronal damage in models of neurodegeneration, suggesting a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
- Benzyl (2-(pyrrolidin-2-yl)ethyl)carbamate
- Phenyl N-[2-(pyrrolidin-1-yl)ethyl]carbamate hydrochloride
Comparison: Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is unique due to its specific structural features, such as the position of the pyrrolidine ring and the benzyl group. These structural differences can lead to variations in biological activity and pharmacokinetics, making it distinct from other similar compounds .
Biological Activity
Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
This compound is an organic compound with the following chemical formula: C15H22N2O2·HCl. Its structure includes a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various pharmacological agents.
Property | Value |
---|---|
Molecular Weight | 282.81 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases and inflammation . The compound's ability to modulate enzyme activity suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, indicating its potential as an antimicrobial agent.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly through its action on nSMase2. In vitro studies indicate that it can inhibit exosome release from brain cells, which is crucial for maintaining neuronal health and function . This mechanism underlies its potential use in treating neurodegenerative disorders.
Antiseizure Activity
Research has also highlighted the antiseizure properties of related compounds containing a pyrrolidine moiety. Benzyl derivatives have been noted for their ability to enhance glutamate uptake in neuronal cultures, suggesting a positive allosteric modulation effect that could be beneficial in seizure management .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Properties : A study assessed the compound's effectiveness against common bacterial strains. Results indicated significant inhibition of growth, supporting its use as a potential antibiotic agent.
- Neuroprotective Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced cognitive decline and improved memory functions, attributed to its inhibition of nSMase2 activity .
- Antiseizure Activity Evaluation : In vitro experiments showed that related compounds enhanced glutamate transporter activity without significant off-target effects, indicating a novel mechanism for seizure control .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Activity Type | IC50 Value |
---|---|---|
Benzyl 2-oxo-2-(pyrrolidin-1-yl)acetate | Antimicrobial | 12 μM |
Benzyl 2-amino-2-(pyrrolidin-1-yl)ethylcarbamate | Neuroprotective | 5 μM |
Benzyl (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)carbamate | Antiseizure | 0.068 μM |
Properties
CAS No. |
100836-71-3 |
---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(15-8-11-16-9-4-5-10-16)18-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12H2,(H,15,17);1H |
InChI Key |
PSJXLOORDRNUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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